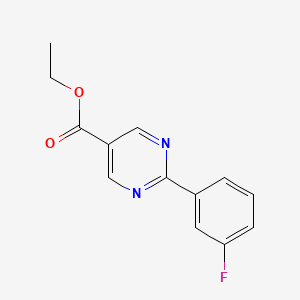

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

Description

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a 3-fluorophenyl group at position 2 and an ethyl ester moiety at position 3. This compound is synthesized via solvent-free mechanochemical methods using CuCl₂·2H₂O as a catalyst, where fluoro-benzaldehyde, urea, thiourea, and ethyl acetoacetate are ground together, followed by recrystallization in methanol . Its structural features, including the electron-withdrawing fluorine atom and ester group, make it a candidate for pharmaceutical and agrochemical applications, particularly in inhibiting transcriptional activators like AP-1 and NF-κB .

Properties

CAS No. |

1240622-63-2 |

|---|---|

Molecular Formula |

C13H11FN2O2 |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3 |

InChI Key |

XFYJSTBJOWUVRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Reactors

-

Enhanced Heat Transfer : Microreactors enable precise temperature control during exothermic steps (e.g., chlorination with POCl₃), reducing decomposition byproducts.

-

Automated Feed Systems : Stoichiometric ratios of reactants are maintained via programmable pumps, ensuring consistent product quality.

Chlorination Optimization

Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent in the conversion of pyrimidinones to chloropyrimidines. Adding catalytic dimethylformamide (DMF) accelerates the reaction, achieving >90% conversion at 60°C within 4 hours.

Safety Protocols :

-

Ventilation : POCl₃ vapors are neutralized using scrubbers to prevent HCl release.

-

Waste Management : Halogenated byproducts are segregated and treated via incineration.

Analytical Characterization and Quality Control

Confirming the structure and purity of this compound requires multimodal analysis:

Spectroscopic Methods

-

NMR Spectroscopy :

-

¹H NMR : Aromatic protons of the 3-fluorophenyl group appear as a multiplet at δ 7.3–7.6 ppm, while the pyrimidine H-4 and H-6 protons resonate as singlets near δ 8.8 and 8.9 ppm, respectively.

-

¹³C NMR : The ester carbonyl (C=O) is observed at δ 165–168 ppm, with fluorine coupling (²JCF ≈ 20 Hz) evident in the 3-fluorophenyl carbons.

-

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 247.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₁FN₂O₂.

Chemical Reactions Analysis

Cyclization Reactions

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate participates in cyclization reactions to form fused heterocyclic systems. For example:

-

Thiazolo-pyrimidine formation : Reacting with chloroacetic acid and 4-fluorobenzaldehyde in a 1:1 mixture of acetic acid and acetic anhydride under reflux (8–10 hours) yields a thiazolo[3,2-a]pyrimidine derivative. The product is recrystallized from dimethylformamide (DMF) with a 76% yield .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Chloroacetic acid, 4-fluorobenzaldehyde, reflux in acetic acid/anhydride | Thiazolo[3,2-a]pyrimidine derivative | 76% |

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient nature facilitates substitution at the 2-position:

-

Methylthio to methoxy substitution : Treatment with methanol and potassium carbonate (K₂CO₃) replaces the methylthio group with a methoxy group. This reaction proceeds under reflux in chloroform, yielding substituted pyrimidines with 55–65% efficiency .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, methanol, reflux in CHCl₃ | 2-Methoxy-pyrimidine derivative | 55–65% |

Condensation Reactions

The compound serves as a precursor in Biginelli-like multicomponent reactions:

-

Tetrahydropyrimidine synthesis : Condensation with substituted aldehydes and urea in ethanol, catalyzed by HCl, forms 1,2,3,4-tetrahydropyrimidine derivatives. Reactions are monitored via TLC, with yields ranging 60–70% after recrystallization .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Biginelli condensation | Substituted aldehyde, urea, HCl in ethanol | 1,2,3,4-Tetrahydropyrimidine derivative | 60–70% |

Ester Functionalization

The ethyl ester group undergoes hydrolysis and transesterification:

-

Acid-catalyzed hydrolysis : While direct data is limited, analogous pyrimidine esters hydrolyze to carboxylic acids under acidic conditions (e.g., HCl in ethanol).

-

Transesterification : Reacting with isopropyl alcohol in the presence of acid catalysts can yield isopropyl esters, though specific yields are unreported.

Heterocyclic Fusion

Reactions with chloromethyl oxadiazole derivatives yield fused systems:

-

Oxadiazole-pyrimidine hybrids : Heating with 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in ethanol under reflux produces fused heterocycles. The product is isolated via ice-water quenching and recrystallization (95% yield ) .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Heterocyclic fusion | 2-(Chloromethyl)oxadiazole, reflux in ethanol | Oxadiazole-pyrimidine hybrid | 95% |

Key Reaction Insights

-

Electronic effects : The 3-fluorophenyl group enhances electrophilicity at the pyrimidine ring, favoring nucleophilic attacks and cyclizations .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) improve yields in cyclization reactions, while ethanol is preferred for condensations .

-

Catalysts : HCl and K₂CO₃ are critical for protonation and deprotonation steps, respectively, in substitution and condensation pathways .

Scientific Research Applications

Synthesis of Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the fluorinated phenyl group to the pyrimidine core. Recent studies have demonstrated various synthetic pathways, including solvent-less methods, which enhance yield and reduce environmental impact.

Biological Activities

1. Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that pyrimidine derivatives can inhibit cell proliferation, suggesting a promising role in cancer therapy .

2. Anti-Diabetic Effects

Research has shown that certain pyrimidine derivatives can act as inhibitors of alpha-amylase, an enzyme involved in carbohydrate metabolism. This compound may possess similar inhibitory effects, making it a candidate for managing diabetes through the modulation of glucose absorption .

3. Neuropharmacological Applications

Pyrimidine derivatives are being investigated for their potential as selective serotonin receptor agonists. This compound could be explored for its interaction with the 5-HT2C receptor, which is implicated in mood regulation and other central nervous system functions .

Case Study 1: Anticancer Activity

A recent study synthesized a series of pyrimidine derivatives, including this compound, and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination increases biological potency .

Case Study 2: Diabetes Management

In another study focusing on anti-diabetic properties, this compound was tested for its ability to inhibit alpha-amylase. The findings indicated a significant reduction in enzyme activity, suggesting that this compound could be developed into a therapeutic agent for diabetes management .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Fluorophenyl Positional Isomers

- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): This compound features a 2-fluorophenyl group at position 4 and a thioxo group at position 2. The thioxo group increases lipophilicity, improving membrane permeability .

- This compound :

The 3-fluorophenyl group introduces moderate steric and electronic effects, balancing solubility and target affinity. The absence of a thioxo group reduces lipophilicity, which may limit cellular uptake compared to sulfur-containing analogs .

Trifluoromethyl Derivatives

- Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9, ):

Replacing the fluorophenyl group with a trifluoromethyl (CF₃) group significantly increases electron-withdrawing effects, enhancing metabolic resistance. However, the CF₃ group raises molecular weight (220.15 g/mol) and reduces aqueous solubility compared to the fluorophenyl analog . - Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate ():

The pyridinyl substituent introduces basicity, improving solubility in acidic environments. This compound exhibits higher thermal stability (stored at 2–8°C under inert atmosphere) but poses greater toxicity risks (H302, H315 hazards) .

Physicochemical Properties

Biological Activity

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a fluorophenyl group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets. The structure can be represented as follows:

Anticancer Activity

Recent studies indicate that pyrimidine derivatives, including this compound, exhibit anticancer properties . Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

- Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit key proteins involved in tumor growth and metastasis. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cancer cell death .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in vitro. Studies have revealed that this compound can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

- In Vitro Studies : In experiments involving human neuronal cells, the compound reduced the expression of markers associated with endoplasmic reticulum stress and apoptosis, such as cleaved caspase-3 . Additionally, it inhibited the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglia .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. It has been shown to reduce levels of prostaglandin E2 (PGE2) and nitric oxide in various models.

- Comparative Efficacy : In a study comparing various pyrimidine derivatives, this compound exhibited similar anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs), with effective doses comparable to indomethacin .

Case Studies

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration have shown that treatment with this compound significantly improved cognitive function and reduced neuronal loss compared to control groups .

- Cancer Cell Lines : The efficacy of this compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate?

The synthesis typically involves coupling fluorophenyl derivatives with pyrimidine precursors. For example, analogous compounds like ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate are synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Hydrolysis of ethyl esters (e.g., using NaOH in ethanol/water mixtures) is a common step to generate carboxylic acid derivatives . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as ester hydrolysis or fluorophenyl group decomposition.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- LCMS : To confirm molecular weight (e.g., m/z 338 observed for a related trifluoromethylpyrimidine derivative) .

- NMR : For structural elucidation of the fluorophenyl and pyrimidine moieties. Coupling constants in H NMR can differentiate substituent positions.

- X-ray crystallography : Programs like SHELXL (for refinement) and WinGX (for data processing) are widely used to resolve crystal structures, though anisotropic displacement parameters for fluorine atoms require careful modeling .

Q. How should researchers handle storage and stability concerns?

Store the compound under inert atmosphere (e.g., argon) at 2–8°C to prevent ester hydrolysis or fluorophenyl group degradation. Stability tests under varying pH and temperature conditions are recommended, as fluorinated compounds can exhibit sensitivity to light and moisture .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of fluorinated pyrimidines?

Fluorine’s high electron density and anisotropic displacement can complicate refinement. SHELXL’s robust constraints (e.g., DFIX for bond lengths) and TWIN commands for handling twinned data are critical. For example, SHELX programs have been used to resolve high-resolution structures of trifluoromethylpyrimidines despite fluorine’s scattering challenges .

Q. How can researchers resolve contradictory spectroscopic data?

Discrepancies in NMR or LCMS results may arise from tautomerism or residual solvents. For instance:

Q. What strategies optimize structure-activity relationship (SAR) studies for fluorinated pyrimidines?

- Fluorine scanning : Replace the 3-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (CF) to assess effects on bioactivity.

- Docking studies : Use crystallographic data to model interactions with targets like NF-κB or AP-1, leveraging fluorophenyl’s hydrophobic and electronic properties .

Q. How should researchers address discrepancies in reaction yields during scale-up?

Common issues include:

- Solubility : Fluorinated intermediates may precipitate prematurely. Use polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Purification : Column chromatography with silica gel modified with fluorophilic phases (e.g., C18) improves separation of fluorinated byproducts .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for fluorophenyl coupling to avoid hydrolysis.

- Crystallography : Use TWIN/BASF commands in SHELXL for twinned data and ADPSYM for anisotropic refinement .

- SAR : Combine in vitro assays with DFT calculations to correlate electronic effects (fluorine’s σ value) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.